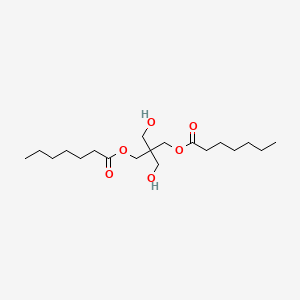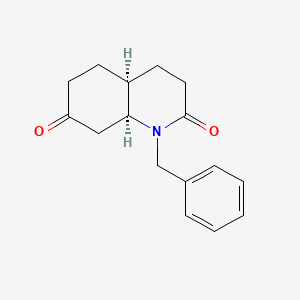
1,1-Dimethyl-1,2-dihydrosilete
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-1,2-dihydrosilete is a silicon-containing organic compound It is a member of the silane family, characterized by the presence of silicon atoms bonded to hydrogen and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1,2-dihydrosilete typically involves the reaction of dimethylchlorosilane with a suitable reducing agent. One common method is the reduction of dimethylchlorosilane using lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction proceeds as follows:
(CH3)2SiCl2+LiAlH4→(CH3)2SiH2+LiCl+AlCl3
This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as platinum or palladium, can also enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-1,2-dihydrosilete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms, such as chlorine or bromine, using reagents like chlorine gas (Cl2) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst, such as platinum or palladium.
Reduction: Lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Chlorine gas (Cl2) or bromine (Br2) in the presence of a catalyst, such as iron (Fe).
Major Products Formed
Oxidation: Silanols (e.g., (CH3)2Si(OH)2) or siloxanes (e.g., (CH3)2SiO).
Reduction: Silanes with different substituents (e.g., (CH3)2SiH2).
Substitution: Halogenated silanes (e.g., (CH3)2SiCl2).
Aplicaciones Científicas De Investigación
1,1-Dimethyl-1,2-dihydrosilete has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds, which are important in the development of new materials and catalysts.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in medical imaging and diagnostics, particularly in the development of contrast agents for magnetic resonance imaging (MRI).
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings, due to its excellent thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-1,2-dihydrosilete involves its interaction with various molecular targets and pathways. In biological systems, the compound can form stable complexes with proteins and nucleic acids, potentially affecting their structure and function. The silicon atom in the compound can also participate in various chemical reactions, such as oxidation and reduction, which can modulate its activity and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylsilane: Similar to 1,1-Dimethyl-1,2-dihydrosilete but lacks the additional hydrogen atom on the silicon.
Trimethylsilane: Contains three methyl groups attached to the silicon atom, making it more hydrophobic.
Tetramethylsilane: Contains four methyl groups attached to the silicon atom, used as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Uniqueness
This compound is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with biomolecules and its excellent thermal and chemical stability make it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
66222-35-3 |
|---|---|
Fórmula molecular |
C5H10Si |
Peso molecular |
98.22 g/mol |
Nombre IUPAC |
1,1-dimethyl-2H-silete |
InChI |
InChI=1S/C5H10Si/c1-6(2)4-3-5-6/h3-4H,5H2,1-2H3 |
Clave InChI |
IDNDQZDRGMMBQC-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-](/img/structure/B14470013.png)
![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)





![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)




